molecular formula C30H21Br3N2O7 B15012181 4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)

4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)

Cat. No.: B15012181
M. Wt: 761.2 g/mol
InChI Key: NYHFHFZAGBJHBD-AABVJFSESA-N
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Description

5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by multiple bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H21Br3N2O7

Molecular Weight

761.2 g/mol

IUPAC Name

[2-(4-bromobenzoyl)oxy-4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C30H21Br3N2O7/c1-39-23-11-13-25(24(33)15-23)40-17-28(36)35-34-16-18-2-12-26(41-29(37)19-3-7-21(31)8-4-19)27(14-18)42-30(38)20-5-9-22(32)10-6-20/h2-16H,17H2,1H3,(H,35,36)/b34-16+

InChI Key

NYHFHFZAGBJHBD-AABVJFSESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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